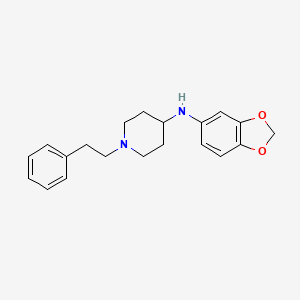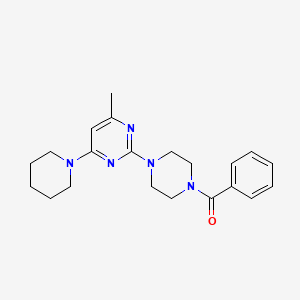
N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide, also known as MENPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MENPA is a member of the acrylamide family, which is a class of organic compounds that have been widely used in various industries, including water treatment, paper manufacturing, and cosmetics. In recent years, MENPA has gained significant attention from researchers due to its unique properties, which make it a promising candidate for a wide range of applications in the fields of biochemistry, pharmacology, and biotechnology.
作用機序
The mechanism of action of N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide is based on its ability to form covalent bonds with certain amino acid residues in proteins. This compound contains a reactive acrylamide group that can undergo a Michael addition reaction with thiol groups in cysteine residues or imidazole groups in histidine residues. This reaction results in the formation of a stable adduct between this compound and the protein, which can be detected through fluorescence spectroscopy or other analytical techniques.
Biochemical and physiological effects:
This compound has been shown to have minimal biochemical and physiological effects on living organisms. Studies have demonstrated that this compound is non-toxic and does not cause significant changes in cell viability or metabolic activity. However, this compound can interact with certain proteins and affect their function, which can be both advantageous and limiting for laboratory experiments.
実験室実験の利点と制限
One of the main advantages of using N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide in laboratory experiments is its high selectivity and sensitivity for certain amino acid residues in proteins. This property allows researchers to study specific protein-protein interactions and other biological processes with high accuracy and precision. Additionally, this compound is a relatively stable compound that can be stored for long periods of time without significant degradation.
However, there are also some limitations to using this compound in laboratory experiments. One limitation is that this compound can only detect proteins that contain specific amino acid residues, which may limit its applicability to certain biological systems. Additionally, this compound can interact with other compounds in biological samples, which can interfere with its detection and affect the accuracy of the results.
将来の方向性
There are several future directions for research on N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide and its applications. One area of interest is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Another area of research is the optimization of this compound as a fluorescent probe for specific protein targets, which could expand its applicability to a wider range of biological systems. Additionally, researchers are exploring the use of this compound in other areas, such as drug discovery and medical diagnostics, where its unique properties could have significant benefits.
合成法
N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide can be synthesized through a multistep process that involves the reaction of 4-nitrophenylacetic acid with 2-methoxyethylamine, followed by the condensation of the resulting product with acryloyl chloride. The final product is obtained through purification and crystallization steps. The synthesis of this compound is a complex process that requires careful control of reaction conditions and the use of specialized equipment.
科学的研究の応用
N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is its use as a fluorescent probe for the detection of proteins and other biomolecules. This compound has a high affinity for certain amino acid residues, such as cysteine and histidine, which allows it to selectively bind to specific proteins and generate a fluorescent signal. This property makes this compound a valuable tool for studying protein-protein interactions, protein folding, and other biological processes.
特性
IUPAC Name |
(E)-N-(2-methoxyethyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-18-9-8-13-12(15)7-4-10-2-5-11(6-3-10)14(16)17/h2-7H,8-9H2,1H3,(H,13,15)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOHTMIKAOMIHQ-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5155378.png)
![1-[(5-bromo-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5155388.png)
![1-(2,6-dimethylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5155394.png)
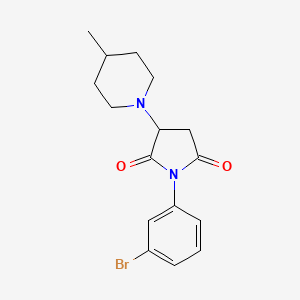
![diethyl 2-[4-(diethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B5155415.png)
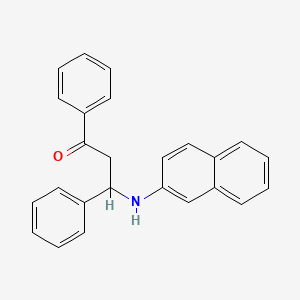
![N-{4-[6-(1-naphthoylamino)-1H,3'H-2,5'-bibenzimidazol-2'-yl]phenyl}-1-naphthamide](/img/structure/B5155434.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B5155437.png)

![N,3-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B5155456.png)
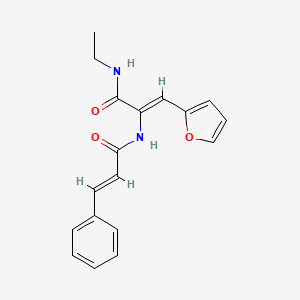
![N-[2-(4-chlorophenyl)ethyl]-N'-isopropylethanediamide](/img/structure/B5155470.png)
